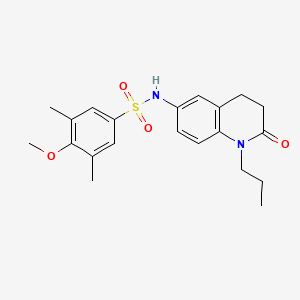

4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 946372-53-8

Cat. No.: VC11892838

Molecular Formula: C21H26N2O4S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946372-53-8 |

|---|---|

| Molecular Formula | C21H26N2O4S |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C21H26N2O4S/c1-5-10-23-19-8-7-17(13-16(19)6-9-20(23)24)22-28(25,26)18-11-14(2)21(27-4)15(3)12-18/h7-8,11-13,22H,5-6,9-10H2,1-4H3 |

| Standard InChI Key | MQQFICMVRLTAEL-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |

| Canonical SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |

Introduction

4-Methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that integrates a sulfonamide group, a quinoline derivative, and a methoxy group. This compound belongs to the class of sulfonamides, which are known for their antimicrobial properties and applications in medicinal chemistry.

Key Features:

-

Chemical Structure: The compound features a benzene ring with a sulfonamide group, a tetrahydroquinoline moiety, and methoxy and methyl substituents.

-

Biological Activity: It exhibits potential biological activities due to its interaction with enzymes or receptors, which can disrupt essential biological processes.

Synthesis:

The synthesis of 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves multiple steps, typically starting from readily available precursors. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Biological Applications:

-

Antimicrobial Properties: As a sulfonamide, it may exhibit antimicrobial activity, which is beneficial in treating infections.

-

Potential Therapeutic Uses: The quinoline core may interact with DNA or proteins, enhancing its therapeutic potential.

Mechanism of Action:

The sulfonamide moiety can inhibit enzyme activity by mimicking natural substrates or binding to active sites, disrupting essential biological processes within cells.

Stability:

The stability of the compound is influenced by its chemical structure and environmental conditions such as temperature and humidity.

Research Findings:

-

Structure-Activity Relationship: The unique structure of the compound contributes to its biological activity, suggesting potential applications in medicinal chemistry.

-

Pharmacological Potential: Further studies are needed to explore its pharmacological properties and potential therapeutic applications.

Future Directions:

-

In Vivo Studies: Conducting in vivo studies to assess its efficacy and safety in biological systems.

-

Derivative Synthesis: Synthesizing derivatives to enhance its biological activity and reduce potential side effects.

Chemical Data

| Property | Description |

|---|---|

| Molecular Formula | Not specified in available sources |

| Molecular Weight | Not documented |

| Melting Point | Not extensively documented |

| Boiling Point | Not extensively documented |

Biological Data

| Activity | Description |

|---|---|

| Antimicrobial Activity | Potential due to sulfonamide group |

| Therapeutic Potential | Interaction with DNA or proteins |

Synthesis Data

| Step | Description |

|---|---|

| Starting Materials | Readily available precursors |

| Reaction Conditions | Careful control of temperature and pH |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume